molecular formula C17H28N2O3 B10883575 1-(Propan-2-yl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(Propan-2-yl)-4-(2,4,5-trimethoxybenzyl)piperazine

Katalognummer: B10883575
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: BCWWVRLSUNKIFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-isopropyl-4-(2,4,5-trimethoxybenzyl)piperazine is a chemical compound with the molecular formula C17H28N2O3 and a molecular weight of 308.41582 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with an isopropyl group and a benzyl group that has three methoxy groups at the 2, 4, and 5 positions.

Vorbereitungsmethoden

The synthesis of 1-isopropyl-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the reaction of 1-isopropylpiperazine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

1-isopropyl-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-isopropyl-4-(2,4,5-trimethoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 1-isopropyl-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-isopropyl-4-(2,4,5-trimethoxybenzyl)piperazine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C17H28N2O3

Molekulargewicht

308.4 g/mol

IUPAC-Name

1-propan-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C17H28N2O3/c1-13(2)19-8-6-18(7-9-19)12-14-10-16(21-4)17(22-5)11-15(14)20-3/h10-11,13H,6-9,12H2,1-5H3

InChI-Schlüssel

BCWWVRLSUNKIFD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCN(CC1)CC2=CC(=C(C=C2OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.